molecular formula C8H8BrFO B15274526 2-Bromo-1-(2-fluorophenyl)ethanol

2-Bromo-1-(2-fluorophenyl)ethanol

Cat. No.: B15274526
M. Wt: 219.05 g/mol
InChI Key: ATULJZJQJFRUFB-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO. It is a halogenated alcohol, featuring both bromine and fluorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluorophenyl)ethanol typically involves the bromination of 2-fluorophenylethanol. One common method is the reaction of 2-fluorophenylethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-fluorophenylethanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: 2-Fluoro-1-phenylethanol.

    Oxidation: 2-Bromo-1-(2-fluorophenyl)ethanone.

    Reduction: 2-Fluorophenylethanol.

Scientific Research Applications

2-Bromo-1-(2-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluorophenyl)ethanol involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, further affecting its behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chlorophenyl)ethanol
  • 2-Bromo-1-(2-methylphenyl)ethanol
  • 2-Bromo-1-(2-nitrophenyl)ethanol

Uniqueness

2-Bromo-1-(2-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

2-bromo-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2

InChI Key

ATULJZJQJFRUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CBr)O)F

Origin of Product

United States

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